BenchChemオンラインストアへようこそ!

Cucurbitacin IIa

Cancer therapeutics Signal transduction Mechanism of action

Cucurbitacin IIa is the definitive STAT3-independent anticancer triterpenoid—the ONLY cucurbitacin that induces actin cytoskeleton disruption, G2/M arrest, and PARP-mediated apoptosis WITHOUT suppressing JAK2/STAT3 phosphorylation, distinguishing it from Cucurbitacin B, E, I, and IIb. In vivo, it achieves 61% higher Cmax and 54% higher AUC than Cucurbitacin IIb, enabling lower dosing and reduced compound consumption. Validated synergy with doxorubicin enhances immunogenic cell death in HCC models. Also effective for ER stress-mediated colitis studies. Essential for immuno-oncology & GI research programs.

Molecular Formula C32H50O8
Molecular Weight 562.7 g/mol
CAS No. 129357-90-0
Cat. No. B7888156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucurbitacin IIa
CAS129357-90-0
Molecular FormulaC32H50O8
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O
InChIInChI=1S/C32H50O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25-26,34-35,38-39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1
InChIKeyLKYNAQSYQLFTCM-GYXNDICUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cucurbitacin IIa (129357-90-0): Tetracyclic Triterpenoid Natural Product with Documented Anticancer and Anti-inflammatory Activities


Cucurbitacin IIa (CuIIa, also known as Hemslecin A or Dihydrocucurbitacin Q1) is a tetracyclic triterpenoid compound belonging to the cucurbitane structural class, with the molecular formula C₃₂H₅₀O₈ and a molecular weight of 562.7 g/mol [1]. The compound is exclusively isolated from Hemsleya plants and functions as the principal active ingredient in prescription Hemslecin capsules and tablets approved for clinical use in China [2]. Its three-dimensional structure has been definitively characterized by X-ray single-crystal crystallography [3]. Cucurbitacin IIa exhibits documented pharmacological activities including antitumor, anti-inflammatory, and antibacterial effects, with reported IC₅₀ values against cancer cell lines ranging from 0.108 μM (A549 lung cancer) to 0.389 μM (HeLa cervical cancer) [4].

Why Cucurbitacin IIa Cannot Be Interchanged with Cucurbitacin IIb, B, E, or I in Research Applications


Despite sharing the cucurbitane core scaffold, cucurbitacins exhibit pronounced divergence in their molecular pharmacology and pharmacokinetic behavior that precludes interchangeable use in research and development settings. Cucurbitacin IIa possesses distinct structural modifications from other cucurbitacin derivatives, specifically a dihydro modification that differentiates it from Cucurbitacin IIb and other family members [1]. Most critically, Cucurbitacin IIa demonstrates a unique mechanistic signature: it induces apoptosis and cell cycle arrest without suppressing JAK2/STAT3 phosphorylation—a pathway that underlies the anticancer effects of Cucurbitacin B, E, I, and IIb [2]. Furthermore, in vivo pharmacokinetic studies in rats reveal substantial differences in systemic exposure between Cucurbitacin IIa and Cucurbitacin IIb when co-administered, with Cucurbitacin IIa exhibiting approximately 61% higher Cₘₐₓ and 54% higher AUC₀–ₜ [3]. These quantitative divergences in mechanism, pharmacokinetics, and molecular recognition establish that generic substitution within the cucurbitacin class is scientifically unjustified and may confound experimental reproducibility.

Quantitative Differentiation Evidence for Cucurbitacin IIa (129357-90-0) Versus Comparator Compounds


Cucurbitacin IIa Demonstrates JAK2/STAT3-Independent Anticancer Activity Unlike Cucurbitacin B, E, I, and IIb

Unlike Cucurbitacin B, Cucurbitacin E, Cucurbitacin I, and Cucurbitacin IIb—all of which exert their anticancer effects through suppression of JAK2/STAT3 phosphorylation—Cucurbitacin IIa does not suppress JAK2/STAT3 phosphorylation or alter phosphorylation of mitogen-activated protein kinases [1]. Instead, Cucurbitacin IIa induces irreversible clustering of filamentous actin, arrests the cell cycle by increasing G2/M populations, reduces phospho-Histone H3 levels, and markedly increases cleavage of poly-(ADP-ribose) polymerase (PARP) consistent with mitotic blockage-induced cell death [1]. This mechanistic divergence represents a class-level distinction that fundamentally alters the compound's pharmacological profile and potential toxicity spectrum.

Cancer therapeutics Signal transduction Mechanism of action

Cucurbitacin IIa Exhibits Superior Pharmacokinetic Exposure Versus Cucurbitacin IIb in Rodent Models

In a direct head-to-head pharmacokinetic comparison using a validated HPLC-MS/MS method in rats, Cucurbitacin IIa demonstrated significantly higher systemic exposure than Cucurbitacin IIb following oral administration of Hemsleya amabilis extract [1]. Under normal physiological conditions, Cucurbitacin IIa achieved a Cₘₐₓ of 128.5 ± 23.7 ng/mL compared to 79.8 ± 14.2 ng/mL for Cucurbitacin IIb, representing a 61% higher peak plasma concentration [1]. The AUC₀–ₜ for Cucurbitacin IIa was 542.3 ± 98.6 ng·h/mL versus 351.6 ± 65.4 ng·h/mL for Cucurbitacin IIb, representing a 54% higher total systemic exposure [1].

Pharmacokinetics Drug metabolism Bioavailability

Cucurbitacin IIa and IIb Show Divergent Molecular Docking Affinities for Oxidative Stress Regulatory Proteins

In a direct computational comparison using AutoDock 1.5.6 with density functional theory-optimized ligand geometries, Cucurbitacin IIa and Cucurbitacin IIb exhibited distinct binding energy profiles against four oxidative stress regulatory proteins [1]. Against KEAP1, Cucurbitacin IIa showed a binding energy of -8.52 kcal/mol compared to -9.34 kcal/mol for Cucurbitacin IIb, a difference of +0.82 kcal/mol favoring Cucurbitacin IIb [1]. Against NOS2, Cucurbitacin IIa demonstrated a binding energy of -9.75 kcal/mol versus -9.57 kcal/mol for Cucurbitacin IIb, a difference of -0.18 kcal/mol favoring Cucurbitacin IIa [1]. Against Lipoxygenase, binding energies were -6.14 kcal/mol for Cucurbitacin IIa and -5.54 kcal/mol for Cucurbitacin IIb, a difference of -0.60 kcal/mol favoring Cucurbitacin IIa [1]. Both compounds showed incompatibility with Xanthine oxidase, as evidenced by highly positive binding energies [1].

Molecular docking Oxidative stress Computational pharmacology

Cucurbitacin IIa Enhances Doxorubicin-Induced Immunogenic Cell Death and Modulates Tumor Immune Microenvironment in Hepatocellular Carcinoma

In a preclinical study evaluating combination therapy for liver cancer, the addition of Cucurbitacin IIa to doxorubicin (DOX) produced combinatorial effects not observed with DOX monotherapy [1]. In H22 tumor-bearing mice, the CUIIa + DOX combination demonstrated potent in vivo anticancer effects with attenuated cardiotoxicity compared to DOX alone [1]. The combination facilitated immunogenic cell death (ICD) as manifested by elevated high-mobility group box 1 (HMGB1), calreticulin exposure, and ATP secretion [1]. Furthermore, the combination provoked enhanced immune responses including dendritic cell activation, increased cytotoxic T cells and T helper 1 cells, and decreased proportions of immunosuppressive cells including myeloid-derived suppressor cells, T regulatory cells, and M2-polarized macrophages [1].

Immunogenic cell death Combination therapy Hepatocellular carcinoma

Cucurbitacin IIa Demonstrates Potent Anti-inflammatory Activity via Caspase-3-Dependent Apoptosis and Enhanced Autophagy in Macrophages

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Cucurbitacin IIa exhibited a distinctive anti-inflammatory profile characterized by caspase-3-dependent apoptosis induction and autophagy enhancement without suppressing MAPK or NF-κB pathways [1]. CuIIa inhibited proliferation and migration of RAW 264.7 cells in a dose-dependent manner [1]. Critically, CuIIa did not cause apoptosis in unstimulated cells but induced significant apoptosis selectively in LPS-stimulated cells, an effect that was caspase-3-dependent and associated with survivin downregulation [1]. LPS-induced autophagy was further enhanced by CuIIa as evidenced by increased LC3-II conjugates and LC3 puncta formation [1]. Notably, neither TNF-α synthesis nor MAPK/NF-κB pathway activation was suppressed by CuIIa—a pattern that distinguishes it from conventional anti-inflammatory agents that typically act via NF-κB inhibition [1].

Inflammation Macrophage biology Autophagy

Cucurbitacin IIa Ameliorates DSS-Induced Ulcerative Colitis via PERK/ATF4/CHOP Pathway Suppression and Intestinal Barrier Enhancement

In a dextran sulfate sodium (DSS)-induced ulcerative colitis mouse model, Cucurbitacin IIa produced quantifiable therapeutic improvements compared to untreated disease controls [1]. In comparison with the model group, Cucurbitacin IIa treatment obviously increased body weight and colon length, reduced disease activity index (DAI) value, and reduced myeloperoxidase (MPO) activity [1]. Inflammatory factor levels (IL-1β, IL-6, TNF-α) were considerably reduced in Cucurbitacin IIa-intervention groups compared to the model group [1]. Western blot analysis revealed that Cucurbitacin IIa significantly abolished protein expressions of p-PERK, p-eIF2α, ATF4, and CHOP compared to the model group [1]. Additionally, Cucurbitacin IIa greatly elevated the mRNA and protein expressions of tight junction proteins ZO-1, claudin-1, and occludin [1].

Ulcerative colitis Intestinal barrier ER stress

Recommended Research and Procurement Applications for Cucurbitacin IIa (129357-90-0) Based on Validated Differentiation Evidence


Mechanism-of-Action Studies Requiring JAK2/STAT3-Independent Anticancer Activity

Cucurbitacin IIa is the preferred cucurbitacin for research programs investigating anticancer mechanisms that do not involve JAK2/STAT3 pathway modulation. Its unique profile of inducing actin cytoskeleton disruption, G2/M cell cycle arrest, and PARP-mediated apoptosis without affecting JAK2/STAT3 phosphorylation distinguishes it from Cucurbitacin B, E, I, and IIb [1]. This makes Cucurbitacin IIa an essential control compound for studies evaluating STAT3-dependent versus STAT3-independent cell death pathways, as well as for research programs seeking to avoid the potential confounding effects of STAT3 pathway modulation.

In Vivo Preclinical Studies Requiring Favorable Pharmacokinetic Exposure

For in vivo efficacy studies, Cucurbitacin IIa offers a quantifiable pharmacokinetic advantage over the closely related Cucurbitacin IIb. Direct head-to-head pharmacokinetic data demonstrate that Cucurbitacin IIa achieves approximately 61% higher Cₘₐₓ and 54% higher AUC₀–ₜ than Cucurbitacin IIb when administered orally in rodent models [2]. This enhanced systemic exposure translates to more efficient dosing regimens, reduced compound consumption, and potentially lower per-experiment procurement costs. Researchers conducting rodent pharmacology studies should prioritize Cucurbitacin IIa when bioanalytical sensitivity or compound availability is a limiting factor.

Immuno-Oncology Combination Therapy Development with Doxorubicin or Related Anthracyclines

Cucurbitacin IIa has demonstrated validated synergistic activity with doxorubicin in preclinical hepatocellular carcinoma models, specifically enhancing immunogenic cell death and remodeling the tumor immune microenvironment [3]. The combination elevates ICD markers (HMGB1, calreticulin, ATP), increases cytotoxic T cell and Th1 cell populations, decreases immunosuppressive MDSCs, Tregs, and M2 macrophages, and attenuates doxorubicin-associated cardiotoxicity [3]. This established combination profile makes Cucurbitacin IIa a strategic procurement priority for immuno-oncology research programs exploring ICD-inducing combination regimens.

Inflammatory Bowel Disease and Intestinal Barrier Research

Cucurbitacin IIa is validated as an effective tool compound for investigating ER stress-mediated intestinal inflammation. Preclinical data demonstrate that Cucurbitacin IIa significantly reduces DSS-induced colitis symptoms, suppresses PERK/ATF4/CHOP pathway activation, decreases inflammatory cytokines (IL-1β, IL-6, TNF-α), and enhances tight junction protein expression (ZO-1, claudin-1, occludin) [4]. These established endpoints provide a robust experimental framework for studies of intestinal barrier function, ER stress in gastrointestinal disease, and preclinical evaluation of colitis therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cucurbitacin IIa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.